molecular formula C12H9ClINO3 B12889645 ((5-Chloro-7-iodoquinolin-8-yl)oxy)methyl acetate

((5-Chloro-7-iodoquinolin-8-yl)oxy)methyl acetate

Cat. No.: B12889645
M. Wt: 377.56 g/mol
InChI Key: YRVHZDSBLFNWFU-UHFFFAOYSA-N
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Description

((5-Chloro-7-iodoquinolin-8-yl)oxy)methyl acetate is a chemically modified derivative of the bioactive compound 5-chloro-7-iodo-8-hydroxyquinoline (clioquinol) . This ester derivative is primarily designed for research applications, particularly in neuroscience and medicinal chemistry, where it may serve as a precursor or probe. The core structure is based on the 8-hydroxyquinoline scaffold, which is recognized for its metal-chelating properties and diverse biological activities . In research settings, this compound is of significant value for studying the effects of its parent molecule on neuronal processes. Studies on clioquinol have shown it can inhibit the nerve growth factor (NGF)-induced stimulation of RNA synthesis in neonatal rat superior cervical ganglia, suggesting a potential interaction with specific neurotrophic pathways . Furthermore, the 8-hydroxyquinoline core is a known pharmacophore for inhibiting enzymes like catechol O-methyltransferase (COMT), a key target for modulating cortical dopamine levels . The acetate group in this derivative can influence its physicochemical properties, such as lipophilicity and metabolic stability, making it a useful tool for optimizing the pharmacokinetic profile of 8-hydroxyquinoline-based research compounds . Researchers utilize this chemical to explore structure-activity relationships and develop novel agents for investigating neurological conditions and infectious diseases. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H9ClINO3

Molecular Weight

377.56 g/mol

IUPAC Name

(5-chloro-7-iodoquinolin-8-yl)oxymethyl acetate

InChI

InChI=1S/C12H9ClINO3/c1-7(16)17-6-18-12-10(14)5-9(13)8-3-2-4-15-11(8)12/h2-5H,6H2,1H3

InChI Key

YRVHZDSBLFNWFU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCOC1=C(C=C(C2=C1N=CC=C2)Cl)I

Origin of Product

United States

Preparation Methods

Reaction Scheme

  • Starting Material : A hydroxyquinoline derivative (e.g., 8-hydroxyquinoline).
  • Halogenation :
    • Chlorination (using reagents like thionyl chloride or phosphorus pentachloride) for position 5.
    • Iodination (using iodine or iodine monochloride) for position 7.
  • Etherification :
    • Reacting the hydroxyl group with methoxyacetyl chloride or an equivalent reagent in the presence of a base (e.g., pyridine or triethylamine).

Key Reaction Conditions

The reaction conditions need to be carefully controlled to ensure high yield and purity:

  • Temperature : Moderate temperatures (50–70°C) are commonly used to prevent decomposition or undesired side reactions.
  • Atmosphere : An inert atmosphere (e.g., nitrogen or argon gas) is required to avoid oxidation or hydrolysis of sensitive intermediates.
  • Solvent System : Polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM) are preferred for halogenation and etherification steps.
  • Catalysts/Base : Bases like pyridine facilitate etherification by neutralizing acidic by-products.

Step-by-Step Synthesis

Step 1: Halogenation

Reaction Reagents Conditions Notes
Chlorination Thionyl chloride (SOCl₂) Reflux in DCM Introduces chlorine at position 5
Iodination Iodine monochloride (ICl) Room temperature in acetic acid Selectively iodinated at position 7

Step 2: Etherification

Reaction Reagents Conditions Notes
Etherification Methoxyacetyl chloride + base (e.g., pyridine) Stirring at room temperature in DCM Forms the methoxyacetate group at position 8

Optimization Strategies

To maximize yield and minimize side products:

  • Use an excess of halogenating agents to ensure complete substitution.
  • Maintain precise temperature control during etherification to avoid hydrolysis.
  • Employ purification techniques such as recrystallization or column chromatography to isolate the final product.

Data Table: Synthesis Overview

Step Reagents/Conditions Key Product/Intermediate
Quinoline Core Hydroxyquinoline Starting material
Halogenation SOCl₂, ICl 5-Chloro-7-iodoquinoline derivative
Etherification Methoxyacetyl chloride, pyridine This compound

Chemical Reactions Analysis

Types of Reactions

((5-Chloro-7-iodoquinolin-8-yl)oxy)methyl acetate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms on the quinoline ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the quinoline ring.

    Hydrolysis: The acetate ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.

Major Products

    Substitution: Products with different substituents replacing chlorine or iodine.

    Oxidation: Oxidized derivatives of the quinoline ring.

    Reduction: Reduced forms of the quinoline ring.

    Hydrolysis: The corresponding alcohol and acetic acid.

Scientific Research Applications

Pharmaceutical Development

The compound is primarily noted for its applications in pharmaceutical development . Quinoline derivatives are well-documented for their antimicrobial , anti-inflammatory , and anticancer properties. Research indicates that similar compounds can inhibit enzymes involved in cancer progression and exhibit antioxidant activities, thereby protecting cells from oxidative stress. The presence of halogen substituents may enhance the compound's selectivity towards specific biological targets, potentially leading to improved therapeutic efficacy compared to other quinoline derivatives.

The biological activities associated with ((5-Chloro-7-iodoquinolin-8-yl)oxy)methyl acetate include:

  • Antimicrobial Activity : Exhibits potential against various pathogens.
  • Anticancer Properties : Shows promise in inhibiting cancer cell proliferation.
  • Antioxidant Effects : Protects cells from oxidative damage.

Case Studies

Several studies have investigated the efficacy of quinoline derivatives, including this compound. For example, research has demonstrated that compounds with similar structures possess significant antioxidant capabilities, which could be beneficial in treating age-related diseases such as cataracts or Alzheimer's disease . These findings suggest that the compound may serve as a promising candidate for further investigation in clinical settings.

Mechanism of Action

The mechanism of action of ((5-Chloro-7-iodoquinolin-8-yl)oxy)methyl acetate involves its interaction with specific molecular targets. The chlorine and iodine atoms on the quinoline ring can interact with biological molecules, potentially disrupting their normal function. The acetate group may also play a role in modulating the compound’s activity by affecting its solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

5-Chloro-7-iodoquinolin-8-ol (CAS 130-26-7)

  • Structural Difference : Lacks the acetate ester group; contains a hydroxyl group at the 8-position.
  • Properties : The hydroxyl group confers higher polarity, likely reducing lipid solubility compared to the acetate derivative.
  • Applications : Primarily serves as a precursor for synthesizing esters (e.g., the target compound) or hydrazides .

2-(5-Chloro-7-iodoquinolin-8-yl)oxyacetohydrazide (CAS 73511-41-8)

  • Structural Difference : Replaces the acetate group with a hydrazide (-NH-NH₂) functional group.
  • Properties : Hydrazides are reactive intermediates, often used in heterocyclic synthesis. The hydrazide group may increase susceptibility to hydrolysis or oxidation compared to esters.
  • Applications : Listed as a synthetic precursor or intermediate in fine chemical production .

(5-Chloro-quinolin-8-yloxy) Acetic Acid

  • Structural Difference : Contains a carboxylic acid group instead of an acetate ester.
  • Properties: The carboxylic acid group enhances water solubility but may reduce membrane permeability. Structural studies (e.g., natural internal coordinates) suggest planar geometry at the quinoline ring, influencing intermolecular interactions .
  • Applications: Potential use in coordination chemistry or as a ligand due to its acidic proton .

Methyl 5-(9-(2-(2-Methoxyethoxy)ethyl)-6-(4-phenylquinolin-2-yl)-9H-carbazol-3-yl)-5-oxopentanoate

  • Structural Difference: A carbazole-quinoline hybrid with a methoxyethoxy side chain and ester group.
  • Properties : Reported as a yellow solid (mp 119–121°C) with 59% synthetic yield. The extended π-system may enhance luminescence or electronic properties .
  • Applications: Not explicitly stated, but similar compounds are explored in materials science or optoelectronics .

Data Table: Key Comparative Properties

Compound Name CAS Number Functional Group Key Properties Applications
((5-Chloro-7-iodoquinolin-8-yl)oxy)methyl acetate - Acetate ester Likely moderate lipid solubility Synthetic intermediate, pharmacology
5-Chloro-7-iodoquinolin-8-ol 130-26-7 Hydroxyl High polarity Precursor for ester synthesis
2-(5-Chloro-7-iodoquinolin-8-yl)oxyacetohydrazide 73511-41-8 Hydrazide Reactive intermediate Fine chemical production
(5-Chloro-quinolin-8-yloxy) acetic acid - Carboxylic acid Planar geometry, water-soluble Coordination chemistry
Methyl 5-oxopentanoate derivative - Ester, carbazole Yellow solid, 59% yield Materials research

Research Findings and Insights

  • Structural Impact: Esterification of 5-chloro-7-iodoquinolin-8-ol likely improves its pharmacokinetic profile by masking the polar hydroxyl group, a common strategy in prodrug design.
  • Synthetic Efficiency : Yields for analogous esters (e.g., 59% for a carbazole-containing compound) suggest moderate efficiency in similar esterification protocols .
  • Spectroscopic Data: NMR signals for quinoline derivatives (e.g., δ 7.73–0.83 ppm in related compounds) can aid in structural validation .

Biological Activity

((5-Chloro-7-iodoquinolin-8-yl)oxy)methyl acetate is a compound derived from the quinoline family, specifically related to clioquinol, which has been recognized for its biological activities, including antifungal and antiprotozoal properties. This article examines the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a chloro and iodo substitution on the quinoline ring, which is known to enhance its biological activity. The presence of the acetate group also contributes to its solubility and bioavailability.

  • Metal Chelation : Similar to clioquinol, this compound exhibits metal-chelating properties. It can bind to essential metal ions such as zinc and copper, which are critical in various biological processes. This chelation can disrupt metal-dependent enzymatic activities, particularly in pathogenic organisms .
  • Antioxidant Activity : The compound has been shown to possess antioxidant properties, protecting cells from oxidative stress by scavenging reactive oxygen species (ROS). This mechanism is particularly relevant in neurodegenerative diseases where oxidative damage plays a significant role .
  • Antimicrobial Effects : The compound has demonstrated efficacy against various fungi and bacteria. Its ability to inhibit biofilm formation in methicillin-resistant Staphylococcus aureus (MRSA) highlights its potential as a therapeutic agent against resistant strains .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Activity TypeIn Vitro FindingsReference
AntifungalEffective against multiple fungal strains
AntioxidantProtects against ROS-induced cell death
Metal ChelationBinds Cu²⁺ and Zn²⁺; disrupts enzyme functions
AntimicrobialInhibits biofilm formation in MRSA

Case Studies

  • Neurodegenerative Disease Models : In studies involving animal models of Alzheimer's disease (AD), compounds similar to this compound were shown to reduce oxidative stress and improve cognitive function by chelating metals that contribute to neurotoxicity .
  • Fungal Infections : Clinical evaluations have demonstrated the efficacy of clioquinol derivatives in treating otomycosis, suggesting that this compound may exhibit similar antifungal properties in clinical settings .
  • Bacterial Resistance : Research has indicated that metal chelators can significantly reduce bacterial biofilm formation, with implications for treating chronic infections caused by resistant bacteria .

Q & A

Q. What are the established synthetic routes for ((5-Chloro-7-iodoquinolin-8-yl)oxy)methyl acetate, and how can reaction conditions be optimized for yield?

A common method involves nucleophilic substitution of 5-chloro-7-iodo-8-hydroxyquinoline with methyl bromoacetate in the presence of a base like K₂CO₃. The reaction is typically conducted in acetone under reflux (3–5 hours), followed by purification via crystallization (e.g., isopropyl ether) . Key factors include stoichiometric excess of methyl bromoacetate (1.2 equivalents) and maintaining anhydrous conditions to minimize hydrolysis. Yield optimization may involve varying reaction time, temperature, or alternative bases (e.g., NaH in DMF).

Q. Which spectroscopic techniques are essential for characterizing this compound, and how should data be interpreted?

  • NMR : 1^1H and 13^13C NMR confirm substitution patterns (e.g., quinoline ring protons at δ 7.5–8.5 ppm; acetate methyl group at δ 3.7–3.9 ppm).
  • IR : Stretching frequencies for C=O (acetate, ~1740 cm⁻¹) and C-O (ether, ~1250 cm⁻¹) validate ester formation.
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (exact mass: 347.96 g/mol for C₁₂H₁₀ClINO₃). Cross-referencing with synthetic intermediates ensures purity .

Q. What purification strategies are recommended post-synthesis?

Column chromatography (silica gel, ethyl acetate/hexane gradient) effectively removes unreacted starting materials. For crystalline derivatives, slow evaporation from isopropyl ether or ethanol yields high-purity crystals suitable for XRD analysis .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict electronic properties, and how do they align with experimental data?

Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level can model molecular geometry, frontier orbitals (HOMO-LUMO gaps), and electrostatic potentials. For example, bond critical point (BCP) analysis via Quantum Theory of Atoms in Molecules (QTAIM) identifies electron density distribution in the quinoline ring and acetate group. Validation against XRD data (e.g., bond lengths ±0.02 Å) ensures accuracy .

Q. How should researchers resolve discrepancies between crystallographic data and computational models?

Systematic validation involves:

  • Multi-technique analysis : Compare XRD-derived bond lengths/angles with NMR (through-space coupling) and IR (conformational sensitivity).
  • Error analysis : Assess computational basis set limitations (e.g., dispersion corrections for π-stacking interactions).
  • Experimental replication : Reproduce crystallization conditions to rule out polymorphic variations .

Q. What strategies evaluate substituent effects (e.g., Cl vs. I) on reactivity and stability?

  • Comparative synthesis : Synthesize analogs (e.g., 5-Bromo-7-iodo derivatives) to assess halogen-dependent electronic effects via Hammett plots.
  • Thermogravimetric Analysis (TGA) : Measure decomposition temperatures to correlate substituent electronegativity with thermal stability.
  • Solubility studies : LogP values (octanol/water) quantify lipophilicity changes, impacting biological activity or formulation .

Methodological Considerations

  • Data Contradiction : If conflicting yields arise (e.g., 71% vs. lower yields in scaled-up syntheses), troubleshoot via intermediate characterization (HPLC-MS) to identify side reactions (e.g., hydrolysis) .
  • Experimental Design : For structure-activity studies, use a matrix of substituents (varying halogens, ester groups) and apply multivariate analysis to isolate key variables .

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